molecular formula C7H15Cl2N3 B2518091 3-Methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride CAS No. 2248296-54-8

3-Methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride

Cat. No.: B2518091
CAS No.: 2248296-54-8
M. Wt: 212.12
InChI Key: ANLPHHWJIXQTSU-UHFFFAOYSA-N
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Description

3-Methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propan-2-ylpyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.

Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or a more benign oxidation protocol involving heating in DMSO under oxygen .

Industrial Production Methods

Industrial production of 3-Methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propan-2-ylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

3-Methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of 3-Methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-5(2)10-4-7(8)6(3)9-10;;/h4-5H,8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLPHHWJIXQTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248296-54-8
Record name 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
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